molecular formula C14H19BrN2O2 B1504644 Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate CAS No. 887579-54-6

Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate

Cat. No.: B1504644
CAS No.: 887579-54-6
M. Wt: 327.22 g/mol
InChI Key: JTJFAPGRYSESIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19BrN2O2 and its molecular weight is 327.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Activity

A study detailed the synthesis of substituted phenyl azetidines, starting from 2-(4-bromo phenyl) methyl cyanide, through several reaction steps, ultimately yielding 3-(4-bromo phenyl) azetidine. These compounds were characterized and screened for antimicrobial activity, suggesting their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Development of Morpholine Derivatives

Another research effort focused on the transformation of aziridine derivatives into morpholine derivatives, showing a method for the synthesis of disubstituted morpholines from aziridines, which are related to the azetidine structure . This demonstrates the versatility of azetidine derivatives in synthesizing complex organic molecules (D’hooghe et al., 2006).

Novel Compounds for Chemical Space Exploration

Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate detailed synthetic routes to this compound, showing its utility for further selective derivation and exploration of chemical space complementary to piperidine ring systems. This indicates the strategic use of azetidine derivatives in accessing novel chemical spaces (Meyers et al., 2009).

Investigation into Azetidine-2-Carboxylic Acid

A study on azetidine-2-carboxylic acid in garden beets highlighted its toxic and teratogenic properties, as well as its potential misincorporation into proteins in place of proline, which is crucial for understanding its biological impact and potential applications in biochemistry and molecular biology (Rubenstein et al., 2006).

Azetidine as a Building Block in Medicinal Chemistry

Further studies explored the synthesis of azetidine derivatives as intermediates for pharmaceutical applications, highlighting the role of azetidine and its derivatives as valuable building blocks in the development of new therapeutic agents (Ji et al., 2018).

Properties

IUPAC Name

tert-butyl 3-(4-bromoanilino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h4-7,12,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFAPGRYSESIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698801
Record name tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-54-6
Record name tert-Butyl 3-(4-bromoanilino)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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